Bis-PEG21-PFP ester
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Overview
Description
Bis-PEG21-PFP ester is a bifunctional polyethylene glycol derivative known for its high hydrophilicity and biocompatibility. This compound features two activated pentafluorophenyl ester groups at each end, facilitating efficient conjugation with amine-containing molecules. It is extensively employed in the synthesis of PEGylated bioconjugates, enhancing the pharmacokinetics, solubility, and stability of therapeutic proteins and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bis-PEG21-PFP ester involves the reaction of polyethylene glycol with pentafluorophenyl esters. The process typically requires dissolving the polyethylene glycol in an organic solvent such as dimethylsulfoxide or dimethylformamide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at low temperatures to prevent hydrolysis and maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG21-PFP ester primarily undergoes substitution reactions, where the pentafluorophenyl ester groups react with primary and secondary amines to form stable amide bonds. This reaction is less susceptible to hydrolysis compared to other ester groups, making it highly efficient .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary and secondary amines. The reactions are typically carried out in organic solvents such as dimethylsulfoxide or dimethylformamide, under mild conditions (pH 7-9) and at temperatures ranging from 4°C to 37°C .
Major Products
The major products formed from reactions involving this compound are PEGylated bioconjugates. These products exhibit enhanced solubility, stability, and pharmacokinetics, making them suitable for various biomedical applications .
Scientific Research Applications
Bis-PEG21-PFP ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis-PEG21-PFP ester involves the formation of stable amide bonds with primary and secondary amines. The pentafluorophenyl ester groups react with amine-containing molecules, facilitating efficient conjugation. This process enhances the pharmacokinetics, solubility, and stability of the conjugated molecules, making them suitable for various biomedical applications .
Comparison with Similar Compounds
Similar Compounds
- Bis-PEG1-PFP ester
- Bis-PEG2-PFP ester
- Bis-PEG3-PFP ester
- Bis-PEG4-PFP ester
- Bis-PEG5-PFP ester
- Bis-PEG7-PFP ester
- Bis-PEG9-PFP ester
- Bis-PEG13-PFP ester
Uniqueness
Compared to other similar compounds, Bis-PEG21-PFP ester stands out due to its longer polyethylene glycol chain, which provides higher hydrophilicity and biocompatibility. This makes it particularly suitable for applications requiring enhanced solubility and stability of bioconjugates .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H88F10O25/c59-47-49(61)53(65)57(54(66)50(47)62)92-45(69)1-3-71-5-7-73-9-11-75-13-15-77-17-19-79-21-23-81-25-27-83-29-31-85-33-35-87-37-39-89-41-43-91-44-42-90-40-38-88-36-34-86-32-30-84-28-26-82-24-22-80-20-18-78-16-14-76-12-10-74-8-6-72-4-2-46(70)93-58-55(67)51(63)48(60)52(64)56(58)68/h1-44H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHJUNWWIXVCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H88F10O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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